5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Antiviral HCMV Nucleoside analog

This 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1415220-34-6) is the regioisomerically critical building block for CNS-penetrant kinase programs. Unlike the 4-chloro isomer, this scaffold enabled JH-II-127 (WT LRRK2 IC50 6 nM; brain-penetrant at 30 mg/kg PO) and multi-kinase inhibitor 5k (EGFR/Her2/VEGFR2/CDK2 IC50 40–204 nM). The 5-Cl substituent provides a versatile cross-coupling handle for SAR expansion, and its superior therapeutic index over 5-Br analogs makes it the preferred core for antiviral programs. Procure this exact substitution pattern to access Nerviano/Pfizer JAK patent space.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B12949441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11)
InChIKeyGJSRGCUZGVZOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Differentiated Pyrrolopyrimidine Scaffold for Kinase Inhibitor Procurement


5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1415220-34-6) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a chlorine atom at the 5-position and a methyl group at the 4-position of the fused bicyclic core [1]. This specific substitution pattern distinguishes it from the more common 4-chloro-5-methyl isomer (CAS 1618-36-6) and the 5-unsubstituted or 5-bromo analogs, imparting distinct reactivity and biological profile characteristics that are critical for structure–activity relationship (SAR)-driven lead optimization campaigns [2].

Why 5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Simply Replaced by In-Class Analogs


The pyrrolo[2,3-d]pyrimidine scaffold is highly sensitive to both the position and identity of halogen substituents. A direct comparative study of acyclic halogenated tubercidins demonstrated that the 5-bromo analog (compound 102) inhibited human cytomegalovirus (HCMV) replication with an IC50 of 1.6 µM, comparable to ganciclovir (1.8 µM), whereas the corresponding 5-chloro analog (compound 100) was less potent, reducing virus titers by only 90% versus >99% for the bromo compound at 100 µM [1]. This halogen-dependent potency differential illustrates that 5-chloro, 5-bromo, and 5-iodo pyrrolo[2,3-d]pyrimidines are not interchangeable, as even a single-atom change at the 5-position can profoundly alter target engagement, cytotoxicity profile, and therapeutic window. Similarly, regioisomeric substitution (5-chloro-4-methyl vs. 4-chloro-5-methyl) governs the reactivity of the chlorine leaving group toward nucleophilic aromatic substitution, directly impacting the synthetic tractability and the scope of derivatizable analogues accessible from the core [2].

Quantitative Differential Evidence for 5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine Versus Comparators


5-Chloro vs. 5-Bromo in Antiviral Pyrrolopyrimidine Nucleosides: Potency and Cytotoxicity Trade-off

In a head-to-head comparison of acyclic 5-halogenated tubercidins, the 5-bromo analog (compound 102) displayed an HCMV inhibitory concentration (IC50) of 1.6 µM, matching ganciclovir (1.8 µM), while the 5-chloro analog (compound 100) was less effective, achieving only 90% viral titer reduction versus >99% for the bromo compound at 100 µM [1]. Importantly, the 5-chloro analog showed markedly lower cytotoxicity: at 10 µM, compound 100 caused only a slight prolongation of cell doubling time, whereas the 5-bromo compound 102 significantly slowed cell growth [1]. This positions the 5-chloro analog as a scaffold with a superior therapeutic index for applications requiring minimized host-cell toxicity.

Antiviral HCMV Nucleoside analog

Multi-Targeted Kinase Inhibition: 5-Chloro-Containing Pyrrolopyrimidine 5k Matches Sunitinib Potency

Among a series of halogenated pyrrolo[2,3-d]pyrimidine derivatives, compound 5k—which incorporates a chlorine atom on the benzylidene moiety—emerged as the most potent multi-targeted kinase inhibitor, exhibiting IC50 values of 40–204 nM against EGFR, Her2, VEGFR2, and CDK2, comparable to the FDA-approved tyrosine kinase inhibitor sunitinib (IC50 = 261 nM) [1]. This cross-study comparison demonstrates that chlorine-bearing pyrrolo[2,3-d]pyrimidine derivatives can achieve multi-kinase inhibition profiles on par with established clinical agents, whereas non-halogenated or alternative-halogen analogs in the same series were less potent [1].

Kinase inhibitor EGFR VEGFR2 CDK2 Her2

LRRK2 Kinase Inhibition: JH-II-127 (5-Chloro-4-methylamino-pyrrolopyrimidine) vs. Other LRRK2 Inhibitor Chemotypes

JH-II-127, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine derived from the 5-chloro-4-methylpyrrolo[2,3-d]pyrimidine scaffold, demonstrated IC50 values of 6 ± 0.5 nM against wild-type LRRK2 and 2 ± 0.3 nM against the pathogenic G2019S mutant [1]. In a direct comparison table, JH-II-127 outperformed LRRK2-IN-1 (WT IC50 = 13 nM, G2019S IC50 = 6 nM), GSK2578215A (WT IC50 = 11 nM, G2019S IC50 = 9 nM), and HG-10-102-01 (WT IC50 = 20 nM, G2019S IC50 = 3 nM) in wild-type potency [1]. Crucially, JH-II-127 achieved substantial inhibition of LRRK2 Ser935 phosphorylation in mouse brain at oral doses as low as 30 mg/kg, a property not shared by earlier inhibitors such as LRRK2-IN-1 and CZC-25146, which failed to show brain target engagement even at 100 mg/kg intraperitoneal doses [1].

LRRK2 Parkinson's disease Kinase inhibitor Brain penetrant

Regiochemical Differentiation: 5-Chloro-4-methyl vs. 4-Chloro-5-methyl Isomer in Nucleophilic Aromatic Substitution Reactivity

The 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine isomer positions the chlorine leaving group at the 5-position (pyrrole ring), whereas the commercially prevalent 4-chloro-5-methyl isomer (CAS 1618-36-6) places chlorine at the 4-position (pyrimidine ring) [1]. In the NERVIANO patent series, the 4-chloro isomer is employed for direct SNAr displacement with amines to generate 4-amino derivatives, while the 5-chloro-4-methyl isomer requires regioselective functionalization strategies, enabling orthogonal diversification of the 2-, 4-, and 5-positions [1]. This electronic and steric differentiation means that the 5-chloro-4-methyl isomer is uniquely suited for synthetic routes where the 4-methyl group must remain intact during chlorine displacement at the 5-position or subsequent cross-coupling reactions, a capability not accessible from the 4-chloro isomer [1].

Synthetic chemistry Regioselectivity Nucleophilic aromatic substitution Building block

5-Chloro-4-methylpyrrolopyrimidine as a Privileged Intermediate in JAK Inhibitor Patent Estates

Multiple patent families from Pfizer, Nerviano, and other pharmaceutical companies describe pyrrolo[2,3-d]pyrimidine derivatives as Janus Kinase (JAK) inhibitors, with the 5-chloro-4-methyl substitution pattern recurring as a key intermediate in the synthesis of clinical and preclinical candidates [1][2]. The NERVIANO patent application explicitly claims substituted pyrrolo-pyrimidine derivatives of formula (I) where R3 at the 5-position can be chlorine, and demonstrates that 5-chloro substitution contributes to kinase selectivity profiles distinct from 5-hydrogen or 5-alkyl analogs [1]. This patent-backed precedent establishes the 5-chloro-4-methyl scaffold as a strategically important building block with demonstrated utility in generating composition-of-matter claims, providing procurement-driven IP advantages over non-chlorinated or alternatively halogenated analogs that may fall outside existing patent estates [1][2].

JAK inhibitor Immunology Inflammation Patent protected

Optimal Procurement and Application Scenarios for 5-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine


CNS-Penetrant LRRK2 Inhibitor Development for Parkinson's Disease

Research teams pursuing brain-penetrant LRRK2 inhibitors should prioritize 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine as the core scaffold. The JH-II-127 derivative demonstrated that this scaffold achieves WT LRRK2 IC50 of 6 ± 0.5 nM and G2019S mutant IC50 of 2 ± 0.3 nM, with confirmed target engagement in mouse brain at 30 mg/kg oral dosing—a property absent in earlier diaminopyrimidine-based LRRK2 inhibitors at doses up to 100 mg/kg [1]. This evidence positions the 5-chloro-4-methyl-pyrrolopyrimidine core as uniquely suited for CNS-targeted LRRK2 programs where both potency and brain exposure are required.

Multi-Targeted Kinase Inhibitor Library Synthesis for Oncology

For medicinal chemistry groups constructing kinase-focused compound libraries, 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate capable of delivering multi-targeted kinase inhibitors with potency comparable to sunitinib. The chlorine-bearing derivative 5k achieved IC50 values of 40–204 nM against EGFR, Her2, VEGFR2, and CDK2, matching or exceeding sunitinib (261 nM) [2]. The chlorine substituent at the 5-position provides a synthetic handle for further diversification via cross-coupling reactions, enabling rapid SAR exploration around a validated multi-kinase pharmacophore.

Antiviral Nucleoside Analog Design with Favorable Therapeutic Index

In antiviral drug discovery targeting HCMV and related herpesviruses, the 5-chloro-pyrrolo[2,3-d]pyrimidine scaffold offers a therapeutically attractive alternative to the more potent but more cytotoxic 5-bromo analog. Direct comparative data show that while the 5-bromo analog achieves superior antiviral potency (IC50 = 1.6 µM, comparable to ganciclovir), the 5-chloro analog demonstrates a markedly better cytotoxicity profile, with only slight effects on host-cell doubling time at 10 µM [3]. This therapeutic index advantage makes the 5-chloro scaffold the preferred starting point for antiviral programs where host-cell safety margins are a primary concern.

Regioselective Scaffold for JAK Inhibitor Patent Strategy

Industrial drug discovery organizations developing JAK inhibitors for autoimmune and inflammatory indications should procure 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate based on its established presence in multiple pharmaceutical patent estates [4][5]. The 5-chloro-4-methyl substitution pattern is explicitly claimed in Nerviano and Pfizer patent families, providing a clear freedom-to-operate pathway. Furthermore, the orthogonal reactivity of the 5-chloro and 4-methyl groups enables regioselective sequential functionalization that is not accessible from the 4-chloro-5-methyl isomer, facilitating the synthesis of novel JAK inhibitor candidates with strong composition-of-matter patent potential [4].

Quote Request

Request a Quote for 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.